11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate
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Overview
Description
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate is a synthetic corticosteroid derivative. It is structurally related to hydrocortisone and other corticosteroids, which are known for their anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate typically involves the esterification of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al with hexanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . Industrial production methods may involve multi-step synthesis starting from simpler steroid precursors, followed by purification processes such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid or base catalysts for substitution reactions . Major products formed from these reactions include various oxidized or reduced derivatives and substituted products .
Scientific Research Applications
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate involves binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses . The molecular targets include various cytokines and enzymes that play a role in inflammation and immune regulation .
Comparison with Similar Compounds
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate is similar to other corticosteroids such as hydrocortisone, prednisone, and dexamethasone. it has unique properties due to the hexanoate ester group, which can influence its pharmacokinetics and pharmacodynamics . Similar compounds include:
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVYVIYKBHVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863214 |
Source
|
Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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